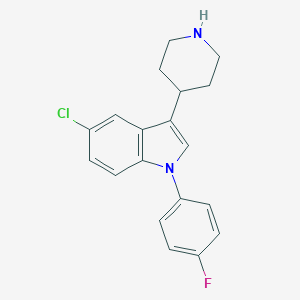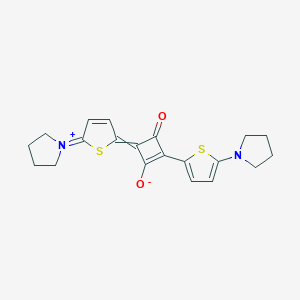![molecular formula C12H15N3O2S B159615 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid CAS No. 125421-24-1](/img/structure/B159615.png)
1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid, also known as AT-125, is a novel compound that has been the subject of increasing research interest due to its potential therapeutic applications. AT-125 is a small molecule that has been shown to have unique properties that make it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in the growth and proliferation of cancer cells. 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid has been shown to inhibit the activity of enzymes such as carbonic anhydrase IX, which is overexpressed in many types of cancer.
Effets Biochimiques Et Physiologiques
1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the inhibition of cancer cell migration and invasion. 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid is its potential as a novel therapeutic agent for the treatment of various diseases, including cancer. However, there are also several limitations to the use of 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid in lab experiments. For example, 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid is a complex molecule that requires specialized equipment and expertise to synthesize and purify. Additionally, the mechanism of action of 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid. One area of research could focus on the optimization of the synthesis and purification methods for 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid, in order to make it more accessible for use in lab experiments. Another area of research could focus on the development of new therapeutic applications for 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid, such as the treatment of inflammatory diseases or neurodegenerative disorders. Finally, future research could also focus on the development of novel derivatives of 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid, in order to improve its therapeutic potential and reduce its limitations.
Méthodes De Synthèse
1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid can be synthesized through a variety of methods, including the reaction of 2-aminophenyl isothiocyanate with pyrrolidine-2-carboxylic acid, followed by purification through recrystallization. The synthesis of 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid has been the subject of several scientific studies, which have explored its potential therapeutic applications. One area of research has focused on the use of 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid as a treatment for cancer. 1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid has been shown to have antitumor activity in vitro and in vivo, and has been shown to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
125421-24-1 |
|---|---|
Nom du produit |
1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid |
Formule moléculaire |
C12H15N3O2S |
Poids moléculaire |
265.33 g/mol |
Nom IUPAC |
1-[(2-aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15N3O2S/c13-8-4-1-2-5-9(8)14-12(18)15-7-3-6-10(15)11(16)17/h1-2,4-5,10H,3,6-7,13H2,(H,14,18)(H,16,17) |
Clé InChI |
UQLKULVDTBNSTR-UHFFFAOYSA-N |
SMILES isomérique |
C1CC(N(C1)C(=NC2=CC=CC=C2N)S)C(=O)O |
SMILES |
C1CC(N(C1)C(=S)NC2=CC=CC=C2N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=S)NC2=CC=CC=C2N)C(=O)O |
Synonymes |
2-amino-PTC-Pro N-(N'-(2'-nitrophenyl)thiocarbamyl)pyrrolidine-2-carboxylic acid N-(N'-(2'-nitrophenyl)thiocarbamyl)pyrrolidine-2-carboxylic acid, (L)-isomer N-(N'-(2'-nitrophenyl)thiocarbamyl)pyrrolidine-2-carboxylic acid, monosodium salt, (DL)-isomer o-amino-PTC-proline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B159532.png)
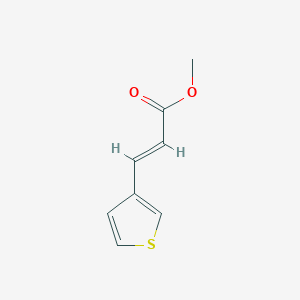


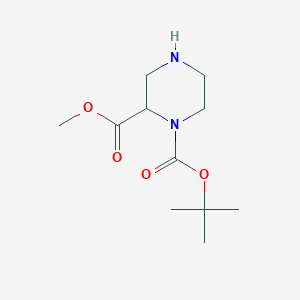
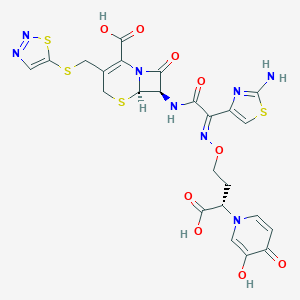
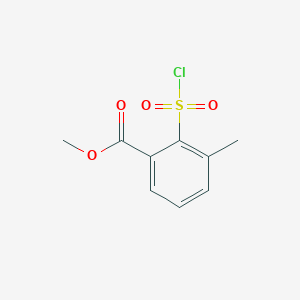
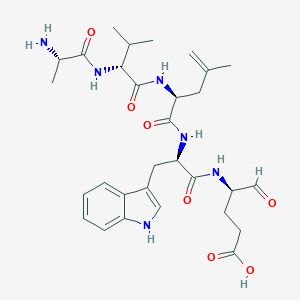
![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)
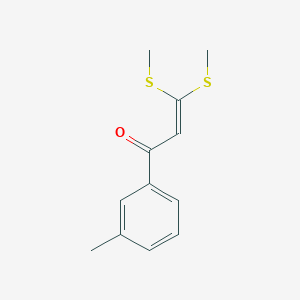
![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)
